molecular formula C18H20O5S2 B14363491 5,5-Di(benzenesulfonyl)-3-methylpentan-2-one CAS No. 92976-63-1

5,5-Di(benzenesulfonyl)-3-methylpentan-2-one

Cat. No.: B14363491
CAS No.: 92976-63-1
M. Wt: 380.5 g/mol
InChI Key: JTCWDWKNZADZSO-UHFFFAOYSA-N
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Description

5,5-Di(benzenesulfonyl)-3-methylpentan-2-one is an organic compound characterized by the presence of two benzenesulfonyl groups attached to a 3-methylpentan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Di(benzenesulfonyl)-3-methylpentan-2-one typically involves the sulfonylation of a suitable precursor. One common method involves the reaction of 3-methylpentan-2-one with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Di(benzenesulfonyl)-3-methylpentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Di(benzenesulfonyl)-3-methylpentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Di(benzenesulfonyl)-3-methylpentan-2-one involves its interaction with specific molecular targets. The benzenesulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,5-Di(benzenesulfonyl)-3-methylpentan-2-one: Unique due to the presence of two benzenesulfonyl groups.

    5,5-Diphenylhydantoin: Known for its anticonvulsant properties.

    1-Benzenesulfonyl-5,5-diphenylhydantoin: Exhibits anti-inflammatory activity.

Uniqueness

This compound is unique due to its dual benzenesulfonyl groups, which impart distinct chemical and biological properties

Properties

92976-63-1

Molecular Formula

C18H20O5S2

Molecular Weight

380.5 g/mol

IUPAC Name

5,5-bis(benzenesulfonyl)-3-methylpentan-2-one

InChI

InChI=1S/C18H20O5S2/c1-14(15(2)19)13-18(24(20,21)16-9-5-3-6-10-16)25(22,23)17-11-7-4-8-12-17/h3-12,14,18H,13H2,1-2H3

InChI Key

JTCWDWKNZADZSO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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